molecular formula C15H16N4OS B253909 4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B253909
M. Wt: 300.4 g/mol
InChI Key: AJAABHLOAHGLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a methoxyethylamino group, a methylthio group, and a phenyl group attached to a pyrimidine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, it has been shown to act as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR). This interaction inhibits the kinase activity of EGFR, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-METHOXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

4-(2-methoxyethylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H16N4OS/c1-20-9-8-17-14-12(10-16)13(18-15(19-14)21-2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,18,19)

InChI Key

AJAABHLOAHGLCU-UHFFFAOYSA-N

SMILES

COCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC

Canonical SMILES

COCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC

Origin of Product

United States

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